

# A Technical Guide to the Spectroscopic Analysis of Hexachloropropene

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## Compound of Interest

Compound Name: Hexachloropropene

Cat. No.: B155961

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This technical guide provides a comprehensive overview of the spectroscopic data for **hexachloropropene** ( $C_3Cl_6$ ), a compound with the CAS Registry Number 1888-71-7.<sup>[1][2][3][4][5]</sup> The information presented herein, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, is intended to support research and development activities.

## Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for **hexachloropropene** in a structured tabular format for ease of reference and comparison.

Infrared spectroscopy provides information about the vibrational modes of a molecule, which is useful for identifying functional groups. The IR spectrum of **hexachloropropene** is characterized by absorptions corresponding to its carbon-carbon and carbon-chlorine bonds.

Table 1: Infrared (IR) Spectroscopy Data for **Hexachloropropene**

Wavenumber (cm <sup>-1</sup> )	Bond Type	Description	Reference
~2200 - 2400	C-C Triple Bond	Possible presence of a C-C triple bond.	[6]
600 - 1400	Fingerprint Region	A complex area with many overlapping bands.	[6]

Note: The provided search results did not contain a detailed list of specific IR peaks and their corresponding intensities. The data is presented based on general IR spectral regions.

Nuclear Magnetic Resonance spectroscopy is a powerful technique for elucidating the structure of organic compounds. For **hexachloropropene**, <sup>13</sup>C NMR is the relevant technique as there are no protons for <sup>1</sup>H NMR.

Table 2: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data for **Hexachloropropene**

Chemical Shift (ppm)	Carbon Environment	Multiplicity	Reference
Data not available	C=C	Singlet	SpectraBase[7]
Data not available	CCl <sub>3</sub>	Singlet	SpectraBase[7]
Data not available	CCl <sub>2</sub>	Singlet	SpectraBase[7]

Note: Access to the full <sup>13</sup>C NMR spectrum and specific chemical shift values on SpectraBase requires a registered account.[7] The data presented here is based on the expected carbon environments in the **hexachloropropene** molecule.

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of **hexachloropropene** is obtained using electron ionization (EI).[3]

Table 3: Mass Spectrometry (MS) Data for **Hexachloropropene**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment	Reference
246, 248, 250, 252, 254	Major peaks	$[\text{C}_3\text{Cl}_6]^+$ (Molecular Ion)	<a href="#">[3]</a> <a href="#">[8]</a>
211, 213, 215	Significant peaks	$[\text{C}_3\text{Cl}_5]^+$	<a href="#">[8]</a>
176, 178, 180	Other peaks	$[\text{C}_3\text{Cl}_4]^+$	
141, 143, 145	Other peaks	$[\text{C}_3\text{Cl}_3]^+$	
107, 109	Other peaks	$[\text{C}_3\text{Cl}_2]^+$	
			<a href="#">[8]</a>

Note: The presence of multiple peaks for each fragment is due to the natural isotopic abundance of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ).[\[9\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **hexachloropropene**, based on standard laboratory practices and available information.

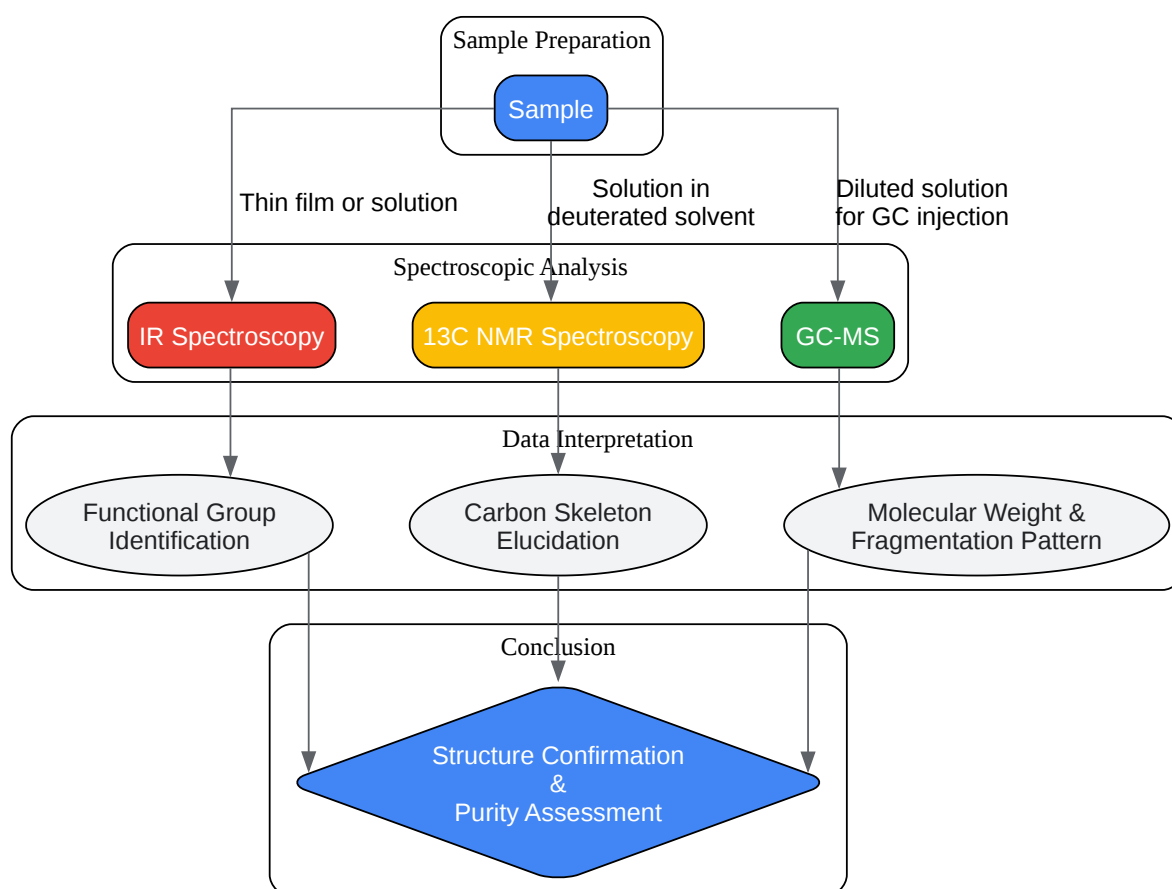
- Sample Preparation:
  - Neat Liquid: A thin film of liquid **hexachloropropene** can be prepared between two polished salt plates (e.g., NaCl), which are transparent to infrared radiation.[\[10\]](#)
  - Solution: A 10% solution of **hexachloropropene** in a suitable solvent like carbon tetrachloride ( $\text{CCl}_4$ ) or carbon disulfide ( $\text{CS}_2$ ) can be prepared.[\[1\]](#) The solution is then placed in a liquid sample cell. The choice of solvent is critical to avoid obscuring important spectral regions.[\[10\]](#)
- Instrument Setup:
  - An FTIR spectrometer is typically used.
  - The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

- A background spectrum of the empty sample holder (or the solvent) is recorded.
- Data Acquisition:
  - The prepared sample is placed in the spectrometer's sample compartment.
  - The infrared spectrum is recorded over a typical range of 4000-400  $\text{cm}^{-1}$ .
  - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
- Sample Preparation:
  - Approximately 10-50 mg of **hexachloropropene** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.[\[11\]](#)[\[12\]](#)
  - The sample should be free of any solid particles.[\[12\]](#)
- Instrument Setup:
  - A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
  - The instrument is locked onto the deuterium signal of the solvent.
  - Shimming is performed to optimize the homogeneity of the magnetic field.
- Data Acquisition for  $^{13}\text{C}$  NMR:
  - A standard  $^{13}\text{C}$  NMR experiment with proton decoupling is performed.
  - A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which may be higher for carbons without attached protons.
  - The chemical shifts are referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Sample Introduction:

- For volatile compounds like **hexachloropropene**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.<sup>[4][8]</sup> The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.
- Ionization:
  - Electron Ionization (EI) is typically used. The sample molecules are bombarded with a high-energy electron beam (usually 70 eV), causing them to ionize and fragment.
- Mass Analysis:
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection:
  - An electron multiplier or other detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Visualizations

The following diagram illustrates a logical workflow for the spectroscopic analysis of a sample of **hexachloropropene** to confirm its identity and purity.



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Caption: Logical workflow for the spectroscopic analysis of **hexachloropropene**.

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